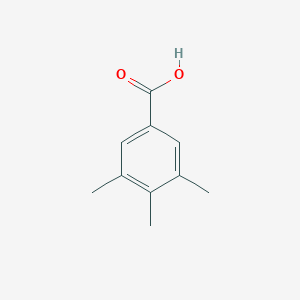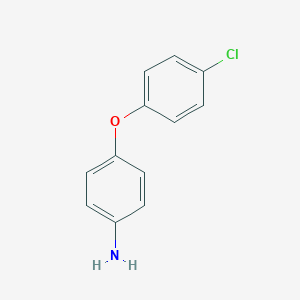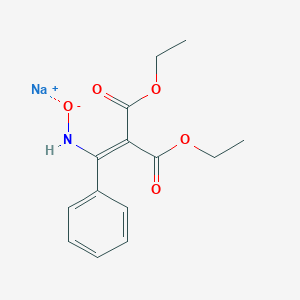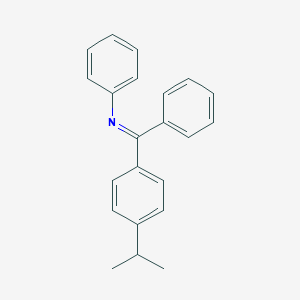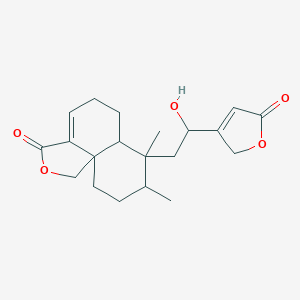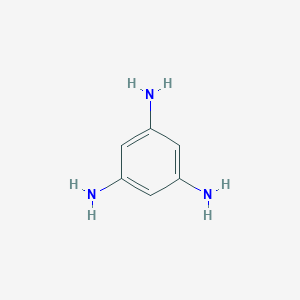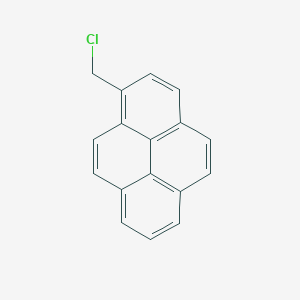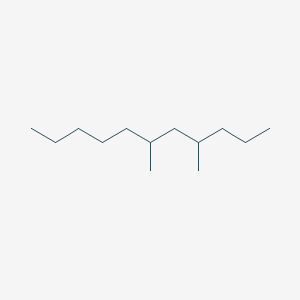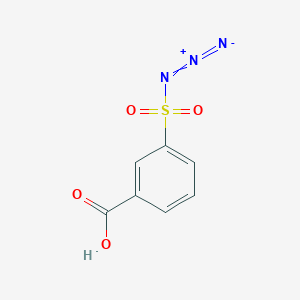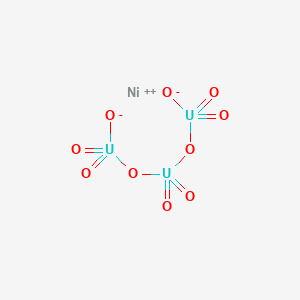
Nickel uranium oxide (NiU3O10)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel uranium oxide (NiU3O10) is a compound consisting of nickel, uranium, and oxygen. It has been a subject of scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Nickel uranium oxide (NiU3O10) is still not fully understood. However, it is believed that the compound undergoes fission reactions when exposed to high-energy particles, such as neutrons. The fission reactions release energy and produce radioactive isotopes, which can be used for various scientific and medical applications.
Effets Biochimiques Et Physiologiques
Nickel uranium oxide (NiU3O10) is a highly radioactive compound and can cause severe damage to living organisms if not handled properly. Exposure to Nickel uranium oxide (NiU3O10) can lead to radiation sickness, which can cause nausea, vomiting, and other symptoms. Long-term exposure to Nickel uranium oxide (NiU3O10) can increase the risk of cancer and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
Nickel uranium oxide (NiU3O10) has several advantages and limitations for lab experiments. One of the main advantages is its high energy density, which makes it a potent source of energy for various scientific applications. However, the high radioactivity of Nickel uranium oxide (NiU3O10) makes it challenging to handle and requires specialized equipment and protocols to ensure the safety of researchers.
Orientations Futures
There are several possible future directions for Nickel uranium oxide (NiU3O10) research. One of the most significant areas of research is in the development of new nuclear fuels that are safer, more efficient, and more sustainable than traditional fuels. Nickel uranium oxide (NiU3O10) has the potential to play a significant role in this research, as it offers unique properties that can be leveraged to create new and innovative nuclear fuels. Additionally, Nickel uranium oxide (NiU3O10) can be used in various scientific and medical applications, such as cancer treatment and imaging, where its radioactive properties can be harnessed to produce beneficial effects. Overall, Nickel uranium oxide (NiU3O10) is a promising material that offers exciting possibilities for scientific research and innovation.
In conclusion, Nickel uranium oxide (NiU3O10) is a compound that has been the subject of scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions of Nickel uranium oxide (NiU3O10) have been discussed in this paper. The research on Nickel uranium oxide (NiU3O10) is ongoing, and there is still much to learn about this fascinating compound.
Méthodes De Synthèse
Nickel uranium oxide (NiU3O10) can be synthesized through a solid-state reaction between nickel oxide (NiO) and uranium oxide (U3O8) at high temperatures. The reaction takes place in an oxygen-rich atmosphere, and the resulting product is a black powder. The synthesis of Nickel uranium oxide (NiU3O10) is a complex process that requires careful control of the reaction conditions to ensure the purity and quality of the product.
Applications De Recherche Scientifique
The unique properties of Nickel uranium oxide (NiU3O10) make it a promising material for various scientific research applications. One of the most significant applications of Nickel uranium oxide (NiU3O10) is in the field of nuclear energy. Nickel uranium oxide (NiU3O10) can be used as a fuel in nuclear reactors, where it undergoes fission reactions to generate energy. Nickel uranium oxide (NiU3O10) has a high energy density and is relatively stable, making it an attractive alternative to traditional nuclear fuels.
Propriétés
Numéro CAS |
15780-33-3 |
|---|---|
Nom du produit |
Nickel uranium oxide (NiU3O10) |
Formule moléculaire |
NiO10U3+ |
Poids moléculaire |
932.77 g/mol |
InChI |
InChI=1S/Ni.10O.3U/q+2;;;;;;;;;2*-1;;; |
Clé InChI |
WTMASFUHFYWMEU-UHFFFAOYSA-N |
SMILES |
[O-][U](=O)(=O)O[U](=O)(=O)O[U](=O)(=O)[O-].[Ni+2] |
SMILES canonique |
[O-][U](=O)(=O)O[U](=O)(=O)O[U](=O)(=O)[O-].[Ni+2] |
Autres numéros CAS |
15780-33-3 |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
nickel triuranium decaoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




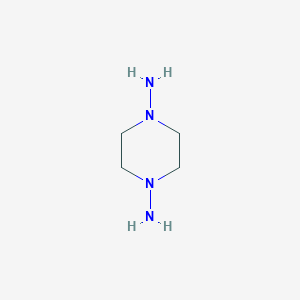
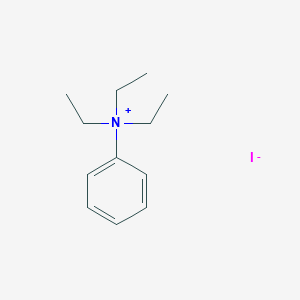
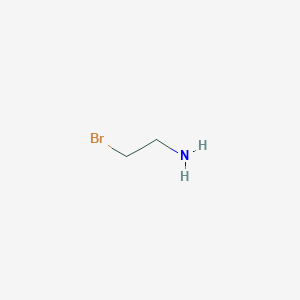
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
